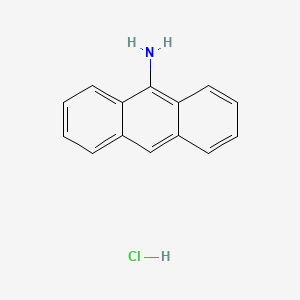

Anthracen-9-amine hydrochloride

Description

Anthracen-9-amine hydrochloride is a derivative of anthracene, a polycyclic aromatic hydrocarbon. The compound consists of an anthracene backbone substituted with an amine group at the 9-position, forming a hydrochloride salt. Its molecular formula is C₁₄H₁₂ClN (derived from the base compound, Anthracen-9-amine (C₁₄H₁₁N; MW 193.24 g/mol), with the addition of HCl (36.46 g/mol)), yielding a molecular weight of ~229.7 g/mol .

Anthracen-9-amine derivatives are pivotal in materials science and pharmaceuticals. For instance, anthracene-based amines are utilized in organic electronics due to their luminescent properties and as intermediates in synthesizing bioactive molecules .

Properties

IUPAC Name |

anthracen-9-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N.ClH/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14;/h1-9H,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPNDNPVNUVOSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of anthracen-9-amine hydrochloride typically involves the reduction of 9-anthraldehyde oxime. One common method includes the reduction of 9-anthraldehyde oxime with lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) under an argon atmosphere. The resulting product is then treated with hydrochloric acid to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reduction techniques as mentioned above, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Anthracen-9-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions, particularly at the amine group, to form various substituted anthracene compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is frequently used as a reducing agent.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include anthraquinone derivatives, substituted anthracenes, and various amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anthracen-9-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of anthracen-9-amine hydrochloride involves its interaction with various molecular targets and pathways. While specific details are not extensively documented, it is known that the compound can interact with biological molecules through its amine group, potentially affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with Anthracen-9-amine hydrochloride, differing in substituents, functional groups, or salt forms. Key differences influence their physical, optical, and electrochemical properties.

Table 1: Comparative Analysis of Anthracene Derivatives

Key Research Findings and Property Comparisons

Electronic and Optical Properties :

- Anthracen-9-amine derivatives with electron-withdrawing groups (e.g., bromine in 10-Bromo-N,N-diphenylanthracen-9-amine) exhibit redshifted absorption/emission spectra due to extended π-conjugation, making them suitable for optoelectronic devices .

- Bulky substituents (e.g., tert-butyl in AN-3) improve solubility in organic solvents and thermal stability, critical for device longevity .

Thermal Stability :

- Substituted anthracene amines with alkyl chains (e.g., butan-2-amine in N-(Anthracen-9-ylmethyl)butan-2-amine hydrochloride) show higher decomposition temperatures compared to unsubstituted analogues, as inferred from thermal analysis in related studies .

Pharmaceutical Relevance: Melitracen hydrochloride, a structurally complex anthracene derivative, demonstrates antidepressant activity via norepinephrine reuptake inhibition, highlighting the role of amine functionalization in bioactivity .

Structure-Property Relationships

- Amine Functionalization : The hydrochloride salt of Anthracen-9-amine enhances aqueous solubility, facilitating its use in biological assays or hydrophilic matrices. Unmodified amines (e.g., Anthracen-9-amine) are less polar, limiting their applicability in aqueous systems .

- Halogenation : Bromine substitution (as in 10-Bromo-N,N-diphenylanthracen-9-amine) introduces steric and electronic effects, altering crystal packing and charge-transport properties .

Biological Activity

Anthracen-9-amine hydrochloride, an organic compound with the molecular formula C₁₄H₁₂ClN, belongs to the anthracene class and is recognized for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Biological Properties

This compound exhibits a range of biological activities including antimicrobial, anti-inflammatory, and potential anticancer effects. Its structure allows it to interact with various biological molecules, influencing cellular processes.

Key Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anti-inflammatory | Potential to reduce inflammation in biological systems. |

| Anticancer | Shows promise in inhibiting cancer cell proliferation. |

The mechanisms through which this compound exerts its biological effects include:

- DNA Interaction : The compound may bind to DNA, leading to oxidative stress and genetic toxicity, as suggested by studies on related anthracene derivatives.

- Oxidative Stress Induction : It can induce oxidative stress in cells, which is linked to various cellular responses including apoptosis in cancer cells.

- Enzyme Modulation : It may modulate the activity of certain enzymes involved in metabolic pathways, influencing drug metabolism and efficacy .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study reported minimum inhibitory concentrations (MIC) against several bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus cereus | 5 |

| Enterococcus faecalis | 20 |

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

These findings indicate its potential use as an antimicrobial agent in clinical settings .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound. For instance, a related compound showed IC₅₀ values against human colon cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HCT-116 | 224 ± 7 |

| Caco-2 | 205 ± 5 |

These results highlight the compound's potential as a therapeutic agent in cancer treatment .

Case Studies

- Antimicrobial Effects : A study investigated the efficacy of this compound against antibiotic-resistant bacterial strains. The results suggested that this compound could be a viable candidate for developing new antimicrobial therapies.

- Cancer Research : Another significant study focused on the use of this compound in combination with existing chemotherapeutics. The combination therapy demonstrated enhanced cytotoxicity against resistant cancer cell lines compared to monotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.